molecular formula C19H26ClN3OS B8372601 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2H-imidazo(2,1-b)(1,3,4)thiadiazine hydrochloride CAS No. 117829-31-9

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2H-imidazo(2,1-b)(1,3,4)thiadiazine hydrochloride

Cat. No.: B8372601
CAS No.: 117829-31-9
M. Wt: 379.9 g/mol
InChI Key: JQQFFPYIBZCZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2H-imidazo(2,1-b)(1,3,4)thiadiazine hydrochloride is a useful research compound. Its molecular formula is C19H26ClN3OS and its molecular weight is 379.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

117829-31-9

Molecular Formula

C19H26ClN3OS

Molecular Weight

379.9 g/mol

IUPAC Name

2,6-ditert-butyl-4-(2H-imidazo[2,1-b][1,3,4]thiadiazin-3-yl)phenol;hydrochloride

InChI

InChI=1S/C19H25N3OS.ClH/c1-18(2,3)13-9-12(10-14(16(13)23)19(4,5)6)15-11-24-17-20-7-8-22(17)21-15;/h7-10,23H,11H2,1-6H3;1H

InChI Key

JQQFFPYIBZCZAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN3C=CN=C3SC2.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 18.0 g (0.055 mol) of 2-bromo-1-(3,5-ditert.butyl-4-hydroxyphenyl)-ethanone and 7.6 g (0.05 mol) of 1-amino-2-mercaptoimidazole hydrochloride from step (a) in 150 ml of ethanol was refluxed for 9 hours. The residue remaining after evaporation of the solution was rendered alkaline by means of 50 ml of 2N sodium hydroxide solution and extracted with chloroform. In order to convert the product into the hydrochloride, an equimolar amount of ethereal hydrochloric acid was added to the dried chloroform phase, and the batch of crystals produced was filtered off under suction and crystallized from ethanol.
Quantity
18 g
Type
reactant
Reaction Step One
Name
1-amino-2-mercaptoimidazole hydrochloride
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.